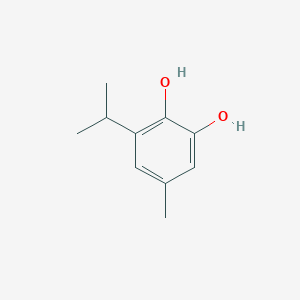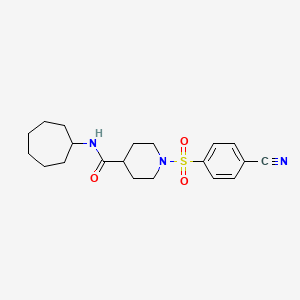
1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a cyanobenzenesulfonyl group and a cycloheptyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of 4-cyanobenzenesulfonyl chloride. This intermediate is then reacted with N-cycloheptylpiperidine-4-carboxamide under controlled conditions to form the final product. The reaction conditions often include the use of anhydrous solvents and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyanobenzenesulfonyl chloride
- 4-Bromobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
Uniqueness
1-(4-Cyanobenzenesulfonyl)-N-cycloheptylpiperidine-4-carboxamide is unique due to its combination of a piperidine ring with a cyanobenzenesulfonyl group and a cycloheptyl group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C20H27N3O3S |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
1-(4-cyanophenyl)sulfonyl-N-cycloheptylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H27N3O3S/c21-15-16-7-9-19(10-8-16)27(25,26)23-13-11-17(12-14-23)20(24)22-18-5-3-1-2-4-6-18/h7-10,17-18H,1-6,11-14H2,(H,22,24) |
Clave InChI |
GLCGCRPIHVNKAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


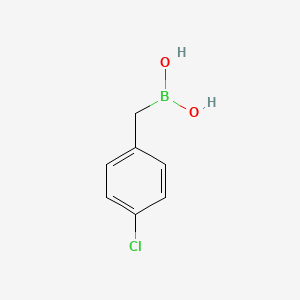
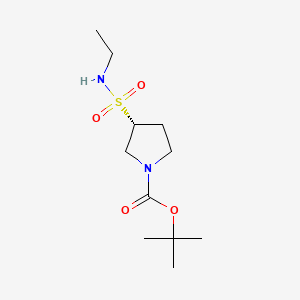
![(2S,5R,6R)-6-{2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13579492.png)






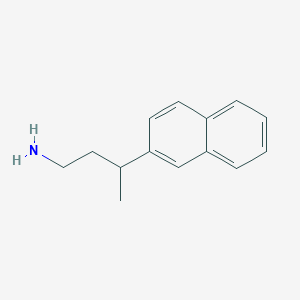

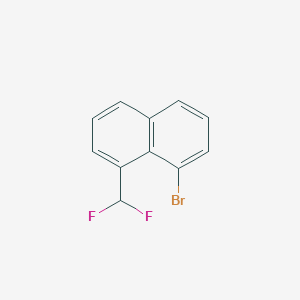
![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)
